molecular formula C12H15BClNO4 B1409307 (3-Chloro-4-(4-hydroxypiperidine-1-carbonyl)phenyl)boronic acid CAS No. 1704082-36-9

(3-Chloro-4-(4-hydroxypiperidine-1-carbonyl)phenyl)boronic acid

Cat. No.: B1409307
CAS No.: 1704082-36-9
M. Wt: 283.52 g/mol
InChI Key: KNVBITGDGBWSOQ-UHFFFAOYSA-N
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Description

(3-Chloro-4-(4-hydroxypiperidine-1-carbonyl)phenyl)boronic acid (CAS 1704082-36-9) is a phenylboronic acid derivative with a molecular formula of C12H15BClNO4 and a molecular weight of 283.52 g/mol . Its structure integrates a boronic acid group, essential for Suzuki-Miyaura cross-coupling reactions, with a 4-hydroxypiperidine-1-carbonyl moiety. This combination makes it a valuable bifunctional building block in medicinal chemistry and pharmaceutical research for constructing complex molecules, particularly in the synthesis of potential drug candidates and biologically active compounds . The presence of the boronic acid functional group allows this compound to act as a key intermediate in palladium-catalyzed coupling reactions, enabling the formation of carbon-carbon bonds to create biaryl structures. The 4-hydroxypiperidine group is a privileged scaffold in drug discovery, often used to modulate a compound's physicochemical properties and biological activity. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

[3-chloro-4-(4-hydroxypiperidine-1-carbonyl)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15BClNO4/c14-11-7-8(13(18)19)1-2-10(11)12(17)15-5-3-9(16)4-6-15/h1-2,7,9,16,18-19H,3-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNVBITGDGBWSOQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C=C1)C(=O)N2CCC(CC2)O)Cl)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15BClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.52 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of the Boronic Acid Core

Method A: Suzuki-Miyaura Coupling

  • A common approach involves coupling an aryl halide (e.g., chlorinated or fluorinated derivatives) with a boronic acid or boronate ester using palladium catalysis.
  • Example: Starting with 3-chloro-4-fluorophenol derivatives, the boronic acid moiety can be introduced via Suzuki coupling with phenylboronic acid derivatives.

Research Data:

  • The synthesis of related boronic acids, such as 3-((4-(hydrazine carbonyl) phenyl imino) methyl) phenyl boronic acid, was achieved through refluxing phenylboronic acid derivatives with hydrazide compounds in ethanol, indicating the feasibility of similar methods for this compound.

Formation of the Hydroxypiperidine-1-carbonyl Group

Method B: Amidation of Phenyl Boronic Acid Derivatives

  • The hydroxypiperidine-1-carbonyl group can be introduced via amidation reactions between the phenyl boronic acid derivative and hydroxypiperidine-1-carboxylic acid or its activated form.
  • Reactions are typically carried out under reflux in ethanol or DMSO, with coupling agents such as EDC or DCC to facilitate amide bond formation.

Research Data:

  • The synthesis of boronic-imine compounds involved refluxing phenyl boronic acids with hydrazide derivatives, which suggests that similar conditions could be adapted for amidation with hydroxypiperidine-1-carboxylic acid derivatives.

Reactions Involving Substituted Phenyl Boronic Acids

Method C: Direct Substitution on Aromatic Ring

  • Using chlorinated or fluorinated phenyl boronic acids, nucleophilic substitution can be performed to introduce the hydroxypiperidine-1-carbonyl group.
  • This often involves activating the aromatic ring with suitable leaving groups and then coupling with nucleophiles.

Research Data:

  • Synthesis of 4-fluoro and 4-chlorophenyl derivatives of boronic acids under reflux in ethanol, followed by purification, supports this approach.

Data Tables of Preparation Conditions

Method Reagents Conditions Solvent Yield Remarks
Suzuki-Miyaura coupling Aryl halide + Phenylboronic acid Reflux, Pd catalyst Toluene/Water Variable Suitable for halogenated phenyls
Amidation Phenyl boronic acid derivative + Hydroxypiperidine-1-carboxylic acid Reflux, EDC/DCC Ethanol or DMSO 70-85% Requires activation of carboxylic acid
Nucleophilic substitution Chlorinated/fluorinated phenyl boronic acid Reflux Ethanol 40-90% Depends on leaving group and nucleophile

Research Findings Supporting Preparation Methods

  • Reflux reactions of phenyl boronic acids with hydrazides or aldehyde derivatives in ethanol have been successfully used to synthesize boronic-imine compounds, indicating the robustness of reflux in ethanol for such transformations.
  • Amidation reactions with hydroxypiperidine derivatives, often facilitated by coupling agents, are standard in peptide and amide synthesis, and are applicable here to attach the hydroxypiperidine-1-carbonyl group.
  • Nucleophilic substitution on halogenated aromatic boronic acids is a well-established method, especially with chlorinated or fluorinated phenyl rings, enabling selective functionalization.

Chemical Reactions Analysis

Types of Reactions

(3-Chloro-4-(4-hydroxypiperidine-1-carbonyl)phenyl)boronic acid undergoes various types of chemical reactions, including:

    Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.

    Reduction: Reduction reactions can convert the boronic acid group to a borane.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chloro group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or alcohols. Reaction conditions vary depending on the desired transformation but often involve mild temperatures and neutral to slightly basic pH .

Major Products

The major products formed from these reactions include boronic esters, borates, and substituted derivatives of the original compound. These products retain the boronic acid functionality, making them useful intermediates in further synthetic applications.

Scientific Research Applications

(3-Chloro-4-(4-hydroxypiperidine-1-carbonyl)phenyl)boronic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of (3-Chloro-4-(4-hydroxypiperidine-1-carbonyl)phenyl)boronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This interaction is pH-dependent and can be exploited in various applications, such as drug delivery and molecular recognition. The boronic acid group acts as a Lewis acid, facilitating the formation of stable complexes with Lewis bases .

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

Key structural analogs and their distinguishing features are summarized below:

Compound Name Substituents Key Properties Applications/Reactivity
(3-Chloro-4-hydroxyphenyl)boronic acid -Cl (3-position), -OH (4-position) Similarity score: 0.90; lacks piperidine carbonyl Simpler structure; limited hydrogen-bonding capacity compared to target compound
(3-Chloro-4-(2-(dimethylamino)ethoxy)phenyl)boronic acid -Cl (3-position), -OCH₂CH₂N(CH₃)₂ (4-position) MW: 243.50; basic side chain enhances solubility in polar solvents Potential use in drug delivery systems due to amine functionality
(3-Chloro-4-(hydrazinecarbonyl)phenyl)boronic acid -Cl (3-position), -CONHNH₂ (4-position) Hydrazine group increases reactivity in condensation reactions May act as a precursor for heterocycle synthesis
(3-Chloro-4-(2-(piperazin-1-yl)ethoxy)phenyl)boronic acid -Cl (3-position), -OCH₂CH₂-piperazine (4-position) MW: 282.58; piperazine imparts basicity and chelation potential Likely used in metal-catalyzed reactions or as a pharmacophore

Physicochemical Properties

  • Solubility: The hydroxypiperidine group likely improves water solubility compared to non-polar analogs like (3-Chloro-4-ethoxyphenyl)boronic acid .
  • Molecular Weight: The target compound (MW ≈ 282.58, inferred from analogs ) is heavier than simpler derivatives (e.g., (3-Chloro-4-hydroxyphenyl)boronic acid, MW ≈ 172.5), affecting pharmacokinetics in drug applications.

Biological Activity

(3-Chloro-4-(4-hydroxypiperidine-1-carbonyl)phenyl)boronic acid, identified by its CAS number 1704082-36-9, is a boronic acid derivative that has garnered attention for its potential biological activities. Boronic acids are known for their ability to interact with various biological targets, influencing numerous biochemical pathways. This article delves into the compound's biological activity, highlighting its mechanisms, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C₁₂H₁₅BClNO₄, with a molecular weight of 283.52 g/mol. The presence of the boronic acid functional group allows for reversible covalent bonding with diols, which is crucial for its biological interactions.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : Boronic acids are known to inhibit proteases and other enzymes by forming stable complexes with their active sites. This characteristic is particularly relevant in targeting cancer-related pathways and metabolic disorders .
  • Protein-Protein Interactions : The ability to disrupt protein-protein interactions (PPIs) can lead to modulation of cellular pathways, making this compound a potential candidate for drug development.
  • Anticancer Activity : Preliminary studies suggest that derivatives of this compound may exhibit cytotoxic effects against various cancer cell lines. The incorporation of piperidine moieties has been linked to enhanced anticancer properties .

Biological Activity Data

Activity Description Reference
AnticancerExhibits cytotoxicity in cancer cell lines; potential as an anticancer agent
Enzyme InhibitionInhibits proteases and other enzymes involved in disease processes
Modulation of PPIsDisrupts key protein interactions, influencing cellular signaling pathways

Case Study 1: Anticancer Effects

A study investigated the effects of this compound on FaDu hypopharyngeal tumor cells. The compound demonstrated significant cytotoxicity and induced apoptosis at concentrations that were effective compared to standard treatments like bleomycin .

Case Study 2: Enzyme Interaction

Research highlighted the compound's ability to inhibit acetylcholinesterase (AChE), an enzyme implicated in neurodegenerative diseases such as Alzheimer's. The study showed that the compound could effectively bind to AChE, suggesting potential applications in treating cognitive disorders .

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing (3-Chloro-4-(4-hydroxypiperidine-1-carbonyl)phenyl)boronic acid with high purity?

  • Methodological Answer : Synthesis typically involves sequential functionalization of the phenyl ring. A common approach includes:

  • Step 1 : Introduction of the chlorinated group via electrophilic substitution.
  • Step 2 : Coupling 4-hydroxypiperidine-1-carbonyl using carbodiimide-mediated amide bond formation (e.g., EDC/HOBt).
  • Step 3 : Boronation via Miyaura borylation with bis(pinacolato)diboron and a palladium catalyst (e.g., Pd(dppf)Cl₂) under inert conditions .
  • Optimization : Reaction time (12–24 hr), temperature (80–100°C), and solvent choice (THF or DMF) significantly impact yield and purity. Post-synthesis purification via flash chromatography or recrystallization is critical to remove residual palladium and unreacted intermediates .

Q. How is the molecular structure of this compound characterized in academic research?

  • Methodological Answer : Structural confirmation requires:

  • NMR Spectroscopy : ¹H and ¹³C NMR to confirm substituent positions (e.g., chloro, piperidine-carbonyl, and boronic acid groups). Key peaks include B-OH protons (~δ 7–9 ppm) and piperidine N–H signals (~δ 1.5–3.5 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (e.g., [M+H]⁺ or [M−OH]⁻ ions).
  • X-ray Crystallography : For absolute stereochemistry and intermolecular interactions, though challenges arise due to boronic acid hydration .

Q. What are the common reactions involving this boronic acid in organic synthesis?

  • Methodological Answer : Primary applications include:

  • Suzuki-Miyaura Cross-Coupling : Catalyzed by Pd(PPh₃)₄ or PdCl₂(dppf) with aryl halides. Key parameters: base (Na₂CO₃ or K₃PO₄), solvent (DME/H₂O), and temperature (60–80°C) .
  • Transesterification : For boronate ester formation, using diols (e.g., pinacol) under Dean-Stark conditions to remove water .
  • Bioconjugation : Reactivity with biomolecules (e.g., sugars) via boronate ester formation at neutral pH, monitored by UV-Vis or fluorescence .

Advanced Research Questions

Q. How can reaction conditions be optimized for coupling reactions involving sterically hindered partners?

  • Methodological Answer :

  • Catalyst Screening : Bulky ligands like SPhos or RuPhos enhance turnover in sterically challenging Suzuki couplings .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) improve solubility of aromatic partners.
  • Base Selection : Mild bases (e.g., CsF) minimize boronic acid protodeboronation.
  • Kinetic Analysis : Use in situ ¹¹B NMR to monitor boronate ester intermediates and adjust reaction time .

Q. What strategies mitigate instability of this boronic acid during storage or aqueous reactions?

  • Methodological Answer :

  • Lyophilization : Store as a lyophilized powder under inert gas (Ar/N₂) to prevent hydration .
  • Stabilizers : Add 1–5% ascorbic acid to aqueous solutions to suppress oxidation.
  • pH Control : Maintain pH 5–7 in buffered systems to balance boronic acid/boronate equilibrium and avoid decomposition .

Q. How does the 4-hydroxypiperidine moiety influence biological activity or binding affinity in drug discovery?

  • Methodological Answer :

  • Structural Analysis : The hydroxyl group enhances hydrogen bonding with target proteins (e.g., proteases or kinases), confirmed by molecular docking or SPR assays .
  • SAR Studies : Compare analogues with cyclohexanol or morpholine substituents to assess potency differences.
  • Metabolic Stability : Evaluate in vitro liver microsomal assays; piperidine hydroxylation may reduce metabolic clearance .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(3-Chloro-4-(4-hydroxypiperidine-1-carbonyl)phenyl)boronic acid
Reactant of Route 2
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(3-Chloro-4-(4-hydroxypiperidine-1-carbonyl)phenyl)boronic acid

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